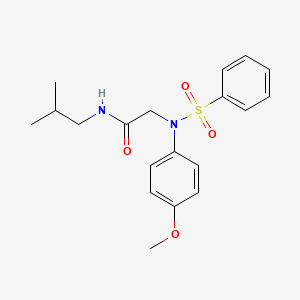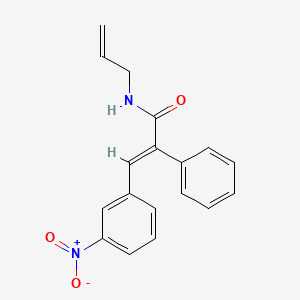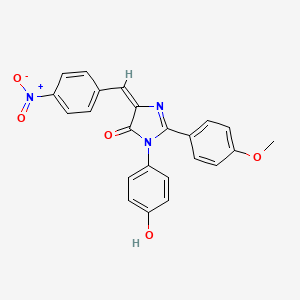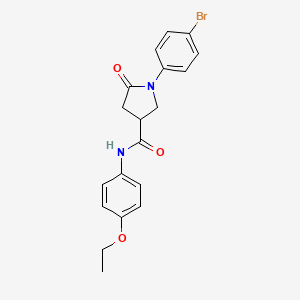![molecular formula C18H22N2O3 B5022339 4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of various pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of various transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its potential use as a fluorescent probe for imaging applications. However, the limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of 4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential use as a therapeutic agent for various inflammatory and cancerous conditions. Additionally, further research is needed to explore its potential use as a fluorescent probe for imaging applications.
Synthesis Methods
The synthesis of 4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone involves the reaction of 4,8-dimethyl-2(1H)-quinolinone and 1-methyl-2-(4-morpholinyl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methyl-2-pyrrolidone at an elevated temperature.
Scientific Research Applications
4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
4,8-dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-15-13(2)11-16(21)20(17(12)15)14(3)18(22)19-7-9-23-10-8-19/h4-6,11,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZKFGLYSPKSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2C(C)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)



![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)


![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)
![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)

![1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B5022369.png)